Dopamine D2 Receptor Affinity Retention: 7-OHFLU vs. Fluphenazine Sulfoxide and N4′-Oxide
In rat brain tissue radioligand binding assays, 7-hydroxyfluphenazine retains approximately 20% of the dopamine D2 receptor affinity of the parent drug fluphenazine. In stark contrast, the fluphenazine sulfoxide metabolite (FLU-SO) and fluphenazine N4′-oxide metabolite (FLU-NO) each retain only 1% to 3% of fluphenazine's D2 affinity [1]. This represents an approximately 7- to 20-fold difference in residual dopaminergic activity between 7-OHFLU and the other two principal metabolites.
| Evidence Dimension | Dopamine D2 receptor binding affinity (relative to fluphenazine = 100%) |
|---|---|
| Target Compound Data | 7-Hydroxyfluphenazine: ~20% of fluphenazine D2 affinity |
| Comparator Or Baseline | Fluphenazine sulfoxide (FLU-SO): 1–3% of fluphenazine D2 affinity; Fluphenazine N4′-oxide (FLU-NO): 1–3% of fluphenazine D2 affinity |
| Quantified Difference | 7-OHFLU retains approximately 7–20× greater D2 affinity than FLU-SO or FLU-NO |
| Conditions | Rat brain tissue; radioligand binding assay using [3H]spiperone at D2 receptors; all metabolites assayed concurrently by specific radioimmunoassays (RIA) |
Why This Matters
For pharmacological studies requiring a metabolite with meaningful residual dopaminergic activity, 7-OHFLU is the only fluphenazine metabolite retaining quantifiable D2 engagement; substituting FLU-SO or FLU-NO would yield an essentially dopamine-inert compound and invalidate receptor-occupancy or functional readout experiments.
- [1] Aravagiri M, Marder SR, Yuwiler A, Midha KK, Kula NS, Baldessarini RJ. Distribution of Fluphenazine and Its Metabolites in Brain Regions and Other Tissues of the Rat. Neuropsychopharmacology. 1995;13(3):235-247. doi:10.1016/0893-133X(95)00070-T. PMID: 8602896. View Source
